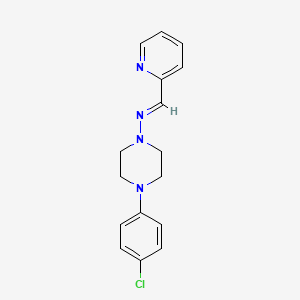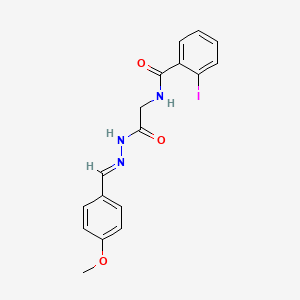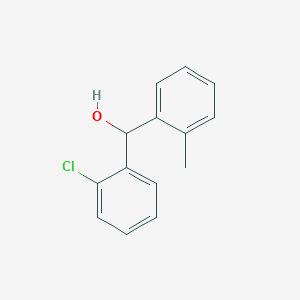
4-(Acetyloxy)biphenyl-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Acetyloxy)biphenyl-3-carboxylic acid is an organic compound with the molecular formula C15H12O4 It is a derivative of biphenyl, where one phenyl ring is substituted with an acetyloxy group at the 4-position and a carboxylic acid group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetyloxy)biphenyl-3-carboxylic acid typically involves the acylation of biphenyl derivatives. One common method is the Friedel-Crafts acylation reaction, where biphenyl is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature conditions to ensure the selective formation of the acetyloxy group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Acetyloxy)biphenyl-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The acetyloxy group can be oxidized to form corresponding carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products
Oxidation: Formation of biphenyl-3,4-dicarboxylic acid.
Reduction: Formation of 4-(hydroxy)biphenyl-3-carboxylic acid.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-(Acetyloxy)biphenyl-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Acetyloxy)biphenyl-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may further participate in metabolic processes. The biphenyl structure allows for interactions with aromatic amino acids in proteins, potentially affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Acetyloxy)biphenyl-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.
4-(Hydroxy)biphenyl-3-carboxylic acid: Similar structure but with a hydroxy group instead of an acetyloxy group.
Biphenyl-3,4-dicarboxylic acid: Contains two carboxylic acid groups at the 3- and 4-positions.
Uniqueness
4-(Acetyloxy)biphenyl-3-carboxylic acid is unique due to the presence of both acetyloxy and carboxylic acid functional groups on the biphenyl scaffold
Eigenschaften
CAS-Nummer |
17504-16-4 |
|---|---|
Molekularformel |
C15H12O4 |
Molekulargewicht |
256.25 g/mol |
IUPAC-Name |
2-acetyloxy-5-phenylbenzoic acid |
InChI |
InChI=1S/C15H12O4/c1-10(16)19-14-8-7-12(9-13(14)15(17)18)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18) |
InChI-Schlüssel |
MDDJDQPZGOGYRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1)C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-cyano-N-cyclohexyl-N-ethyl-3-methyl-5-[(phenylacetyl)amino]-2-thiophenecarboxamide](/img/structure/B12001200.png)
![2-[3-(2-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-N,N-dimethylpropanamide](/img/structure/B12001204.png)


![7-(2,4-dichlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12001221.png)

![4-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl thiophene-2-carboxylate](/img/structure/B12001243.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12001248.png)
![5-(4-methoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001251.png)




![1,3,5-Triazin-2-amine, 4-chloro-6-[3-(2-furanyl)propoxy]-N,N-dimethyl-](/img/structure/B12001280.png)
